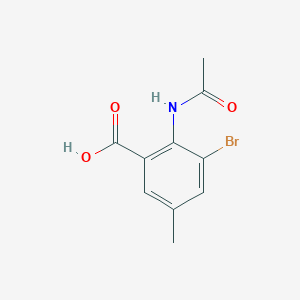![molecular formula C15H20N2O3 B4940850 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol, also known as MMD, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine and agriculture. MMD is a chelating agent that is capable of binding to metal ions, making it useful for a variety of purposes. In
Wirkmechanismus
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol works by binding to metal ions, which can have a variety of effects depending on the specific application. In medicine, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In agriculture, this compound can improve the uptake of essential nutrients by plants by chelating metal ions that would otherwise be unavailable to the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In medicine, this compound has been shown to have antioxidant and anti-inflammatory effects, which can help to protect cells from damage and reduce inflammation. In agriculture, this compound can improve the uptake of essential nutrients by plants, which can lead to increased crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol. In medicine, further studies could explore the potential use of this compound in the treatment of specific diseases, such as cancer and neurodegenerative disorders. In agriculture, future research could focus on optimizing the use of this compound as a chelating agent to improve crop yields. Additionally, further studies could explore the potential use of this compound in other fields, such as environmental remediation and industrial applications.
In conclusion, this compound is a versatile chemical compound that has many potential applications in various fields of research. Its ability to bind to metal ions makes it useful in a wide range of applications, including medicine and agriculture. While there are limitations to its use in certain experiments, this compound remains an important area of research with many potential future directions.
Synthesemethoden
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxaldehyde with ethylenediamine in the presence of a reducing agent. The resulting product is then treated with an oxidizing agent to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, this compound has been used as a chelating agent to improve the uptake of essential nutrients by plants, thereby increasing crop yields.
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl-(8-methoxy-4-methylquinolin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-10-14(17(6-8-18)7-9-19)16-15-12(11)4-3-5-13(15)20-2/h3-5,10,18-19H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMLJUYEJVWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)

![{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
